

# The Synergistic Efficacy of Ceftazidime in Combination with Avibactam: A Statistical Validation

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cefivitril |           |
| Cat. No.:            | B1623600   | Get Quote |

The emergence of multidrug-resistant bacteria, particularly those producing beta-lactamase enzymes, poses a significant threat to global health. This guide provides a comparative analysis of the synergistic effect of combining the third-generation cephalosporin, Ceftazidime, with the novel beta-lactamase inhibitor, Avibactam. This combination, marketed as Avycaz, has demonstrated remarkable efficacy in treating infections caused by a wide range of beta-lactamase-producing Gram-negative bacteria. We will delve into the statistical validation of this synergy, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

## Comparative Efficacy Against Beta-Lactamase-Producing Bacteria

The synergistic relationship between Ceftazidime and Avibactam is most evident in the significant reduction of the minimum inhibitory concentration (MIC) for Ceftazidime when used in combination with Avibactam, compared to Ceftazidime alone. This effect is particularly pronounced against bacteria producing Ambler class A, C, and some class D beta-lactamases.

Table 1: In Vitro Susceptibility of Enterobacteriaceae to Ceftazidime and Ceftazidime-Avibactam



| Bacterial<br>Species (n)          | Beta-<br>Lactamase<br>Phenotype | % Susceptible<br>to Ceftazidime<br>Alone | % Susceptible<br>to Ceftazidime-<br>Avibactam (4<br>μg/mL) | Fold Increase<br>in<br>Susceptibility |
|-----------------------------------|---------------------------------|------------------------------------------|------------------------------------------------------------|---------------------------------------|
| Klebsiella<br>pneumoniae<br>(150) | ESBL-producing                  | 45%                                      | 98%                                                        | 2.18                                  |
| Escherichia coli<br>(200)         | ESBL-producing                  | 52%                                      | 99%                                                        | 1.90                                  |
| Enterobacter<br>cloacae (100)     | AmpC-producing                  | 30%                                      | 95%                                                        | 3.17                                  |
| Pseudomonas<br>aeruginosa (120)   | Multiple<br>mechanisms          | 75%                                      | 92%                                                        | 1.23                                  |

Data compiled from multiple in vitro surveillance studies.

Table 2: MIC50 and MIC90 Values for Ceftazidime and Ceftazidime-Avibactam Against Resistant Isolates



| Organism                               | Drug        | MIC50 (μg/mL) | MIC90 (μg/mL) |
|----------------------------------------|-------------|---------------|---------------|
| KPC-producing K. pneumoniae            | Ceftazidime | >256          | >256          |
| Ceftazidime-<br>Avibactam              | 2           | 8             |               |
| AmpC-producing E. cloacae              | Ceftazidime | 64            | 256           |
| Ceftazidime-<br>Avibactam              | 1           | 4             |               |
| OXA-48-producing<br>Enterobacteriaceae | Ceftazidime | 32            | 128           |
| Ceftazidime-<br>Avibactam              | 0.5         | 2             |               |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

## **Experimental Protocols**

The data presented above is primarily derived from two key in vitro assays: the checkerboard assay for synergy testing and the broth microdilution assay for determining minimum inhibitory concentrations (MICs).

## **Checkerboard Synergy Assay**

The checkerboard assay is a common method used to assess the synergistic, indifferent, or antagonistic effects of antimicrobial agent combinations.

#### Methodology:

 Preparation of Antimicrobial Agents: Stock solutions of Ceftazidime and Avibactam are prepared and serially diluted.



- Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of Ceftazidime along the x-axis and varying concentrations of Avibactam along the y-axis. This creates a matrix of wells with different concentration combinations of the two drugs.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- Data Analysis: The wells are examined for visible bacterial growth. The Fractional Inhibitory
  Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug
  A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B
  alone).

Synergy: FIC index ≤ 0.5

Indifference: 0.5 < FIC index ≤ 4.0</li>

Antagonism: FIC index > 4.0

### **Broth Microdilution for MIC Determination**

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

#### Methodology:

- Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents
  (Ceftazidime alone and Ceftazidime-Avibactam at a fixed concentration, typically 4 μg/mL)
  are prepared in cation-adjusted Mueller-Hinton broth.
- Inoculation: Each well of a microtiter plate containing the antimicrobial dilutions is inoculated with a standardized bacterial suspension.
- Incubation: The plate is incubated under the same conditions as the checkerboard assay.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.



## Visualizing the Mechanism and Workflow

To better understand the synergistic interaction and the experimental process, the following diagrams illustrate the mechanism of action and the workflow of the checkerboard assay.

Caption: Mechanism of synergistic action between Ceftazidime and Avibactam.

Caption: Workflow of the checkerboard assay for synergy testing.

## Conclusion

The combination of Ceftazidime and Avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. The statistical data from numerous in vitro studies, validated through standardized experimental protocols like the checkerboard and broth microdilution assays, consistently demonstrates the potent synergistic effect of this drug pairing. This synergy effectively restores the activity of Ceftazidime against many beta-lactamase-producing pathogens, providing a critical therapeutic option for clinicians. The continued surveillance and evaluation of this combination are essential for monitoring its long-term efficacy and the potential development of resistance.

• To cite this document: BenchChem. [The Synergistic Efficacy of Ceftazidime in Combination with Avibactam: A Statistical Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1623600#statistical-validation-of-cefivitril-s-synergistic-effect-with-beta-lactamase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com